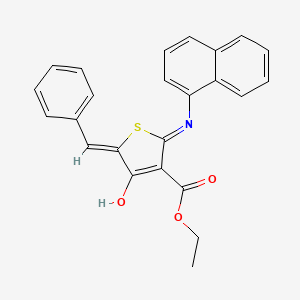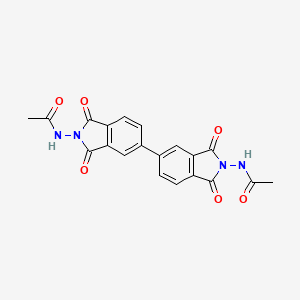![molecular formula C17H22FNO B6136597 1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor, which is involved in reward processing and addiction. It may also have activity at other receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in neurological disorders. It has also been shown to decrease the activity of certain brain regions involved in reward processing, which may be relevant to its potential use in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is its high selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the function of this receptor. However, one of the limitations is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine. One area of interest is the development of more potent and selective analogs for use as potential drug candidates. Another area of interest is the investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been reported in the literature. The most commonly used method involves the reaction of 2-(2-fluorophenyl)ethanamine with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is purified by column chromatography.
Applications De Recherche Scientifique
1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been studied extensively for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In pharmacology, it has been used as a tool compound to study the function of certain receptors, such as the dopamine D3 receptor. In neuroscience, it has been used to study the role of dopamine in reward processing and addiction.
Propriétés
IUPAC Name |
cyclopropyl-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c18-16-6-2-1-5-14(16)8-7-13-4-3-11-19(12-13)17(20)15-9-10-15/h1-2,5-6,13,15H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJSMKFEGQRWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6136519.png)
![2-(2-{3-[2-(1-naphthylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6136525.png)

![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B6136543.png)
![2-benzyl-5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6136559.png)


![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6136596.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
